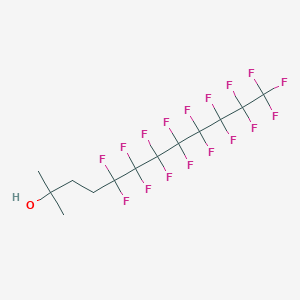

4-(Perfluorooctyl)-2-methyl-2-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-2-methyldodecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F17O/c1-5(2,31)3-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h31H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLOMMAXELCHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382067 | |

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141183-94-0 | |

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Perfluorooctyl 2 Methyl 2 Butanol

Development of Novel and Sustainable Synthetic Routes for Perfluorooctyl Alcohols

The synthesis of perfluorooctyl alcohols, including the tertiary alcohol 4-(Perfluorooctyl)-2-methyl-2-butanol, is a cornerstone for the development of advanced fluorinated materials. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Modern synthetic chemistry, however, is increasingly focused on the development of catalytic and stereoselective methods that offer greater efficiency, sustainability, and control over the molecular architecture.

Investigation of Catalytic Systems for Targeted Synthesis

The targeted synthesis of this compound can be envisioned through the application of advanced catalytic systems. A plausible and efficient method involves the nucleophilic addition of a perfluorooctyl organometallic reagent to a suitable ketone precursor, 2-methyl-2-butanone. The choice of the metallic catalyst is crucial in facilitating this transformation under mild conditions and with high selectivity.

One of the most promising approaches involves the use of Grignard reagents. The generation of a perfluorooctyl Grignard reagent (C8F17MgX) and its subsequent reaction with 2-methyl-2-butanone would theoretically yield the desired tertiary alcohol. researchgate.net However, the preparation of perfluoroalkyl Grignard reagents can be challenging. An alternative and often more reliable method is the use of perfluoroalkyl lithium or zinc reagents.

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, could be adapted for the synthesis of fluorinated alcohols. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net While not a direct route to this compound, the underlying principle of generating an organozinc intermediate offers a pathway that could be explored with suitable perfluorooctyl precursors.

Recent advancements in catalysis have also demonstrated the potential of transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds involving perfluoroalkyl groups. Catalytic systems based on palladium, nickel, or copper could potentially be developed to facilitate the addition of a perfluorooctyl moiety to a carbonyl compound.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalytic System | Precursors | Potential Advantages |

| Perfluorooctyl Grignard Reagent | Perfluorooctyl halide, Magnesium, 2-methyl-2-butanone | Well-established methodology for C-C bond formation. |

| Perfluorooctyl Zinc Reagent | Perfluorooctyl halide, Zinc, 2-methyl-2-butanone | Milder reaction conditions compared to Grignard reagents. |

| Transition Metal Catalysis (Pd, Ni, Cu) | Perfluorooctyl halide, 2-methyl-2-butanone, Organometallic co-reagent | High catalytic efficiency and functional group tolerance. |

Exploration of Stereoselective Synthesis for this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in the fields of pharmaceuticals and advanced materials. While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for creating more complex fluorinated alcohols with defined three-dimensional structures. The development of chiral catalysts for the asymmetric addition of perfluoroalkyl groups to carbonyl compounds is an active area of research.

For instance, chiral ligands can be employed in conjunction with metal catalysts to induce enantioselectivity in the addition of a perfluoroalkyl nucleophile to a prochiral ketone. rsc.orgnih.govacs.orgki.sinih.gov This approach could be adapted to synthesize chiral analogues of this compound.

Catalytic asymmetric hydrogenation of fluorinated allylic alcohols presents another powerful strategy for accessing chiral fluorinated alcohols with high enantiomeric purity. rsc.orgnih.gov While not directly applicable to the synthesis of a tertiary alcohol, this methodology highlights the potential of catalytic systems to control stereochemistry in fluorinated molecules.

Table 2: Strategies for Asymmetric Synthesis of Chiral Fluorinated Alcohols

| Strategy | Catalyst/Reagent | Key Feature |

| Asymmetric Nucleophilic Addition | Chiral Lewis Acid or Transition Metal Complex | Enantioselective addition of a perfluoroalkyl group to a carbonyl. |

| Catalytic Asymmetric Hydrogenation | Chiral Iridium or Rhodium Catalyst | Stereoselective reduction of a prochiral fluorinated precursor. |

| Kinetic Resolution | Chiral Catalyst | Selective reaction of one enantiomer in a racemic mixture. |

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of this compound open up avenues for tailoring its properties for specific applications, ranging from enhancing its environmental degradability to incorporating it into novel polymers and materials.

Modification for Enhanced Environmental Degradation Potential

The persistence of long-chain per- and polyfluoroalkyl substances (PFAS) in the environment is a significant concern. A key strategy to enhance the environmental degradation potential of compounds like this compound is to introduce "weak links" into the molecule that are susceptible to biotic or abiotic degradation. researchgate.net

One approach is to incorporate ether linkages or hydrocarbon spacers within the perfluoroalkyl chain. These structural modifications can provide sites for enzymatic or oxidative cleavage, breaking down the molecule into smaller, less persistent fragments. researchgate.net While modifying the perfluorooctyl chain of the target molecule would be a synthetic challenge, derivatization of the hydroxyl group offers a more accessible route.

For example, the alcohol could be esterified with a biodegradable moiety, such as a short-chain carboxylic acid or a sugar derivative. The resulting ester would be susceptible to hydrolysis, releasing the original alcohol and a biodegradable component. The atmospheric oxidation of fluorotelomer alcohols has been shown to be a degradation pathway, suggesting that under certain conditions, the hydrocarbon portion of the molecule can be oxidized, leading to the eventual breakdown of the compound. acs.orgacs.orgacs.org

Applications in Advanced Material Science and Fluoropolymer Development Research

The unique properties of fluorinated compounds, such as high thermal stability, chemical inertness, and low surface energy, make them valuable in materials science. nih.govresearchgate.net this compound can serve as a building block for the synthesis of novel fluorinated monomers and polymers.

The hydroxyl group of the alcohol can be readily converted into other functional groups, such as acrylates or methacrylates, through esterification. acs.orgacs.org These fluorinated monomers can then be polymerized or copolymerized with other monomers to create a wide range of fluoropolymers with tailored properties. For example, incorporating this bulky, fluorinated side chain into a polymer backbone could significantly enhance its hydrophobicity, oleophobicity, and thermal stability. rsc.org

These resulting fluoropolymers could find applications in high-performance coatings, low-friction surfaces, and advanced membranes. The tertiary nature of the alcohol might also impart unique steric and electronic properties to the resulting polymers.

Reaction Mechanisms and Kinetics in Chemical Transformations of this compound

Understanding the reaction mechanisms and kinetics of the chemical transformations of this compound is essential for controlling its reactivity and designing efficient synthetic processes. The reactivity of this molecule is primarily dictated by the tertiary alcohol functional group and the electron-withdrawing nature of the perfluorooctyl chain.

Dehydration of the tertiary alcohol is a likely reaction under acidic conditions, which would lead to the formation of an alkene. The kinetics of such a dehydration reaction would be influenced by the stability of the resulting carbocation intermediate. The strong electron-withdrawing effect of the perfluorooctyl group would likely destabilize a carbocation at the adjacent carbon, potentially making the dehydration more challenging compared to its non-fluorinated analogue.

The kinetics of reactions involving the hydroxyl group, such as esterification or etherification, would also be affected by the steric hindrance around the tertiary carbon and the electronic effects of the perfluoroalkyl group. Studies on the atmospheric reactions of partially fluorinated alcohols have shown that reactions with hydroxyl radicals are a key degradation pathway, with the rate constants being influenced by the degree and position of fluorination. researchgate.net

The oxidation of fluorotelomer alcohols in the atmosphere is a complex process involving multiple steps and intermediates. acs.org A similar detailed kinetic and mechanistic study of this compound would be necessary to fully understand its environmental fate and to design effective degradation strategies.

Environmental Fate, Transport, and Biogeochemical Cycling of 4 Perfluorooctyl 2 Methyl 2 Butanol

Environmental Distribution and Partitioning Behavior of Perfluorooctyl Alcohols

The distribution of perfluorooctyl alcohols in the environment is governed by their physicochemical properties, which lead to their presence in the atmosphere, water, and soil. Their structure, featuring a hydrophobic perfluorinated tail and a hydrophilic alcohol group, dictates how they partition between different environmental compartments.

Atmospheric Transport and Chemical Transformation Pathways of Fluorotelomer Alcohols

Fluorotelomer alcohols are considered volatile precursors to persistent perfluorinated carboxylic acids (PFCAs) found in remote locations. acs.orgresearchgate.net Their volatility allows them to be released from various sources and undergo long-range atmospheric transport. researchgate.net

The atmospheric lifetime of FTOHs is primarily determined by their reaction with hydroxyl (OH) radicals. acs.orgresearchgate.net Studies on linear FTOHs (4:2, 6:2, and 8:2 FTOH) have shown that their atmospheric lifetimes are approximately 20 days, which is sufficient for transport over long distances. researchgate.net The rate of reaction with OH radicals appears to be independent of the length of the perfluorinated chain for these linear alcohols. researchgate.net

The atmospheric degradation of FTOHs is a significant source of PFCAs in the environment. acs.org The process is initiated by the abstraction of a hydrogen atom from the hydrocarbon part of the molecule by OH radicals. acs.org This leads to a cascade of reactions that ultimately cleave the molecule, forming PFCAs with shorter and longer chain lengths than the parent alcohol. For example, the degradation of 8:2 FTOH can produce both perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). acs.org

Atmospheric Lifetimes of Selected Fluorotelomer Alcohols

Hydrological and Edaphic Mobility of 4-(Perfluorooctyl)-2-methyl-2-butanol

The mobility of perfluorooctyl alcohols in water (hydrological) and soil (edaphic) is influenced by their water solubility and tendency to adsorb to soil and sediment particles. The water solubility of 8:2 FTOH is reported to be approximately 140 µg/L. acs.org Compounds with lower water solubility tend to have lower mobility in aquatic systems.

In soil, the mobility of per- and polyfluoroalkyl substances (PFAS) is complex. While some shorter-chain PFAS are known to be highly mobile and can leach into groundwater, longer-chain compounds often exhibit stronger sorption to soil organic matter, which reduces their mobility. nih.gov The tertiary alcohol structure of this compound may influence its polarity and, consequently, its interaction with soil components compared to linear FTOHs, but specific mobility data is not available.

Interfacial Processes and Sorption Dynamics in Environmental Compartments

Perfluorooctyl alcohols, due to their amphiphilic nature, tend to accumulate at interfaces between air and water or water and solids. In pure water, 8:2 FTOH rapidly migrates to the air-water interface and partitions significantly into the air. acs.org

Sorption to soil and sediment is a key process controlling the environmental fate of these compounds. The primary mechanism for sorption is often the interaction between the hydrophobic perfluorinated chain and the organic carbon fraction of soil or sediment. nih.gov However, other factors can contribute, including electrostatic interactions and the characteristics of the soil itself. nih.gov Studies have shown that strong adsorption to activated sludge can significantly reduce the partitioning of 8:2 FTOH into the air. epa.gov This suggests that in environments rich in organic matter, such as wastewater treatment plants or certain soils, sorption can be a dominant process, limiting mobility and atmospheric release.

Mechanisms and Pathways of Biotransformation and Biodegradation of this compound

Biotransformation by microorganisms is a critical pathway for the degradation of perfluorooctyl alcohols in the environment. This process can lead to the formation of various intermediate and terminal products, including persistent PFCAs.

Characterization of Microbial Communities Involved in Fluoroalcohol Degradation

Research has identified several types of microorganisms capable of degrading FTOHs, primarily under aerobic conditions. Alkane-degrading bacteria have shown significant capabilities in this regard.

Specific bacterial strains investigated for their ability to biodegrade 6:2 FTOH include:

Mycobacterium vaccae JOB5 nih.gov

Pseudomonas oleovorans nih.gov

Pseudomonas butanovora nih.gov

Pseudomonas fluorescens DSM 8341 (a fluoroacetate-degrading bacterium) nih.gov

These studies demonstrate that the extent and pathways of FTOH biotransformation are dependent on the microbial strain, the presence of enzyme inducers, and the availability of reducing energy sources (co-substrates). nih.gov For instance, the addition of formate (B1220265) enhanced the degradation of 6:2 FTOH by P. fluorescens, while the addition of dicyclopropylketone (an alkane hydroxylase inducer) accelerated degradation by P. oleovorans. nih.gov The replenishment of organic carbon, such as ethanol, has also been shown to enhance the mineralization of 8:2 FTOH in mixed bacterial cultures. epa.govresearchgate.net

Microorganisms Involved in 6:2 FTOH Biodegradation

Identification of Enzymatic Systems Responsible for Biotransformation of Perfluorinated Alcohols

The initial step in the aerobic biodegradation of FTOHs is believed to be carried out by monooxygenase enzymes, which are common in alkane-degrading bacteria. The process typically involves the oxidation of the alcohol group.

The aerobic biotransformation pathway of 8:2 FTOH has been shown to proceed through several key steps:

Oxidation of the alcohol (8:2 FTOH) to the corresponding aldehyde (8:2 FTAL).

Further oxidation to a fluorotelomer carboxylic acid (8:2 FTCA).

Transformation of the FTCA to a fluorotelomer unsaturated carboxylic acid (8:2 FTUCA).

This pathway can ultimately lead to the formation of stable end-products like PFOA. researchgate.net Studies using 14C-labeled 8:2 FTOH have provided direct evidence that microorganisms can defluorinate and mineralize the perfluorinated carbon chain, leading to the formation of shorter-chain fluorinated metabolites like perfluorohexanoic acid (PFHxA). acs.orgepa.govresearchgate.net This demonstrates that the highly stable carbon-fluorine bonds can be broken under certain microbial conditions. acs.org

Formation and Persistence of Perfluorinated Carboxylic Acid (PFCA) and other Metabolites from this compound Precursors

Fluorotelomer alcohols are known to degrade into a series of highly persistent PFCAs through both atmospheric and biological processes. utoronto.caacs.org These transformation pathways are crucial contributors to the widespread presence of PFCAs in remote and urban environments. utoronto.canih.gov

Atmospheric Degradation: In the atmosphere, the degradation of FTOHs is primarily initiated by reaction with hydroxyl (OH) radicals. utoronto.caacs.org Smog chamber studies, using chlorine atoms as a surrogate for OH radicals, have demonstrated that this oxidation process leads to the formation of a homologous series of PFCAs. utoronto.caacs.org For a compound like 8:2 FTOH, this atmospheric degradation yields both perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), along with shorter-chain PFCAs. utoronto.caresearchgate.net The gas-phase reactions involving peroxy radicals are a key mechanism in this transformation. nih.gov It is plausible that this compound would undergo a similar atmospheric oxidation process, though the tertiary alcohol structure may influence reaction rates and the specific intermediates formed.

Biotransformation: Microbial degradation is another significant pathway for the transformation of FTOHs into PFCAs. utoronto.canih.gov Studies on the aerobic biodegradation of 8:2 FTOH in microbial systems have identified several key metabolites. utoronto.ca The process typically involves the oxidation of the alcohol to a transient aldehyde, which is then further oxidized to a fluorotelomer carboxylic acid (FTCA). utoronto.caresearchgate.net Through processes like β-oxidation, these intermediates are subsequently transformed into unsaturated fluorotelomer carboxylic acids (FTUCAs) and ultimately yield stable PFCAs like PFOA. utoronto.ca This biotransformation is considered a major degradation pathway for FTOHs in aquatic systems. utoronto.ca A meta-analysis of existing studies indicates that PFAS biotransformation is more likely to occur under aerobic conditions and that molecular structure, including chain length and branching, plays a key role. nih.govresearchgate.net

The table below summarizes the identified metabolites from the degradation of the representative 8:2 FTOH.

| Precursor Compound | Transformation Process | Key Intermediates | Terminal Metabolites |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Atmospheric Oxidation | Perfluoroalkyl Aldehydes (PFALs) | Perfluorooctanoic Acid (PFOA), Perfluorononanoic Acid (PFNA), shorter-chain PFCAs |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Aerobic Biodegradation | 8:2 Fluorotelomer Aldehyde, 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA), 8:2 Unsaturated Fluorotelomer Carboxylic Acid (8:2 FTUCA) | Perfluorooctanoic Acid (PFOA) |

Bioaccumulation, Biomagnification, and Biomonitoring of this compound and its Metabolites

The degradation of precursor compounds like this compound results in the formation of PFCAs, which are known to bioaccumulate and biomagnify in environmental food webs, leading to human exposure. nih.gov

Accumulation Dynamics in Terrestrial and Aquatic Biota

The terminal PFCA degradation products of fluoroalcohols are readily taken up by living organisms. In aquatic environments, PFAS can accumulate in periphytic biofilms, which form the base of many freshwater food webs. nih.gov Research has shown that PFAS concentrations are consistently higher in periphyton than in the surrounding water. nih.gov

The physical and chemical properties of PFAS, such as the length of their perfluorinated carbon chain, significantly influence their bioaccumulation potential. itrcweb.org Longer-chain PFCAs tend to have higher bioaccumulation factors. nih.gov These compounds primarily bind to proteins in the blood and liver rather than accumulating in fatty tissues, which is a distinctive feature among persistent organic pollutants. researchgate.net

Trophic Transfer and Food Web Contamination Research

Once PFAS enter the base of the food web, they are transferred to higher trophic levels. nih.gov Studies in various ecosystems have provided clear evidence for the biomagnification of several PFCAs and other PFAS, meaning their concentration increases in organisms at successively higher levels in the food web. researchgate.netdiva-portal.org

Trophic Magnification Factors (TMFs), which are a measure of biomagnification, have been calculated for numerous PFAS. A TMF value greater than 1 indicates that the chemical biomagnifies. researchgate.netdiva-portal.org Research in estuarine and lake ecosystems has consistently found TMFs > 1 for compounds like PFOS, PFNA, and other long-chain PFCAs. nih.govresearchgate.netdiva-portal.org This trophic transfer is particularly efficient in air-breathing organisms like aquatic birds and mammals compared to gill-breathing species such as fish, likely due to differences in elimination pathways. itrcweb.org

The following table presents Trophic Magnification Factors (TMFs) for selected PFAS in a temperate macrotidal estuary, demonstrating their potential to biomagnify.

| Compound | Trophic Magnification Factor (TMF) | Indication |

| Perfluorooctane Sulfonate (PFOS) | > 1 | Biomagnification |

| Perfluorononanoic Acid (PFNA) | > 1 | Biomagnification |

| Perfluorodecanoic Acid (PFDA) | > 1 | Biomagnification |

| Perfluoroundecanoic Acid (PFUnDA) | > 1 | Biomagnification |

(Data derived from studies on estuarine food webs) researchgate.net

Human Exposure Assessment and Biomonitoring of Fluoroalcohol-Related Compounds

Human exposure to FTOHs and their metabolites is a significant concern, particularly in occupational settings. Biomonitoring studies provide direct evidence of the uptake and subsequent biotransformation of these precursors in the human body. nih.gov For example, studies of ski wax technicians, who have high occupational exposure to FTOHs in waxes, have shown elevated blood levels of PFCAs. nih.gov

Advanced Analytical Chemistry for the Detection and Characterization of 4 Perfluorooctyl 2 Methyl 2 Butanol in Complex Matrices

Development and Validation of High-Resolution Chromatographic-Mass Spectrometric Methods (e.g., GC-HRMS, LC-HRMS/MS)

High-resolution chromatographic-mass spectrometric methods are essential for the selective and sensitive determination of fluorinated compounds like 4-(Perfluorooctyl)-2-methyl-2-butanol. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established methodologies for structurally similar compounds, such as fluorotelomer alcohols (FTOHs), provide a strong foundation for its analysis.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS):

GC-based methods are well-suited for the analysis of volatile and semi-volatile compounds, including fluoroalcohols. For FTOHs, GC coupled with mass spectrometry, often operated in positive chemical ionization (PCI) mode, has proven effective for their sensitive and selective determination in soil samples. nih.gov The protonated molecular ion [M+H]⁺ can be monitored for identification. nih.gov Derivatization, for instance with a silylation reagent, can be employed to confirm the presence of the alcohol functional group by observing the disappearance of the original compound's signal and the appearance of the derivatized product. nih.gov A similar approach could be adapted for this compound.

A hypothetical GC-HRMS method for this compound could involve the parameters outlined in the table below, extrapolated from methods for other FTOHs. researchgate.netnih.govnih.govrestek.comshimadzu.com

Interactive Data Table: Hypothetical GC-HRMS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Mid-polarity capillary column (e.g., DB-Wax) | Good separation of polar compounds like alcohols. |

| Injection Mode | Pulsed splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Oven Program | Temperature gradient | To ensure separation from matrix components and other analytes. |

| Ionization Mode | Positive Chemical Ionization (PCI) | Soft ionization technique that often yields a strong protonated molecular ion, aiding in molecular weight determination. |

| Mass Analyzer | High-resolution (e.g., Orbitrap, TOF) | Provides high mass accuracy for confident identification and differentiation from isobaric interferences. nih.govnih.gov |

| Monitored Ions | Accurate mass of [M+H]⁺ and key fragment ions | For selective detection and confirmation. |

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS):

LC-HRMS/MS is a powerful technique for analyzing a wide range of PFAS, including those that are less volatile or thermally labile. researchgate.netnih.gov For fluoroalcohols, LC-MS analysis can be challenging, but the use of specific mobile phase modifiers can enhance ionization efficiency. researchgate.netnih.gov

Method validation for such high-resolution techniques is crucial and typically involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). researchgate.net For complex matrices, matrix-matched calibration standards are often necessary to compensate for matrix effects.

Interactive Data Table: Key Validation Parameters for Chromatographic Methods

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 70-130% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | < 20% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10 |

Application of Advanced Spectroscopic Techniques for Structural Confirmation and Quantification

Beyond chromatographic methods, advanced spectroscopic techniques are vital for the unambiguous structural confirmation and, in some cases, quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can confirm the presence of key functional groups. For this compound, the spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, as well as strong absorptions corresponding to the C-F bonds of the perfluorooctyl chain.

Mass Spectrometry (MS) for Structural Elucidation:

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. fiveable.menih.govmdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide detailed structural information, helping to piece together the different parts of the molecule. fiveable.me For alcohols, a characteristic loss of a water molecule (M-18) is often observed. fiveable.me

Optimization of Extraction and Sample Preparation Protocols for Environmental and Biological Samples

The effective extraction and clean-up of this compound from complex matrices are critical for accurate analysis. The choice of method depends heavily on the sample type.

Environmental Samples (Soil, Sediment, and Water):

For solid samples like soil and sediment, various extraction techniques have been developed for FTOHs and other PFAS. Methyl tert-butyl ether (MTBE) has been shown to be an effective solvent for the extraction of FTOHs from soil. nih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is another versatile method that can be adapted for the extraction of a wide range of emerging contaminants, including PFAS, from soil and sediment. nih.gov

For water samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration and clean-up of PFAS. waters.comchromatographyonline.comchromatographyonline.comselectscience.netpromochrom.com Various sorbents can be employed, with weak anion exchange (WAX) cartridges being common for a broad range of PFAS. waters.comchromatographyonline.com

Interactive Data Table: Comparison of Extraction Techniques for Environmental Samples

| Technique | Matrix | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Extraction (e.g., with MTBE) | Soil, Sediment | Simple, effective for certain compounds. nih.govresearchgate.net | Can co-extract interfering substances. |

| QuEChERS | Soil, Sediment | Fast, high throughput, uses small solvent volumes. nih.gov | May require optimization for specific analytes. |

| Solid-Phase Extraction (SPE) | Water | High concentration factor, effective clean-up. waters.comchromatographyonline.comchromatographyonline.com | Can be time-consuming if not automated. |

Biological Samples (Blood, Tissue):

The analysis of biological samples is often complicated by the high protein and lipid content. For blood samples, protein precipitation with a solvent like acetonitrile (B52724) is a common first step. nih.gov This is often followed by further clean-up using techniques like SPE. For tissues, homogenization is typically required before extraction. Given the complexity of biological matrices, the use of isotopically labeled internal standards is crucial to correct for matrix effects and variations in extraction recovery. waters.comnih.gov

Non-Targeted and Suspect Screening Approaches for Emerging Fluoroalcohol Contaminants and Transformation Products

Non-targeted and suspect screening approaches using high-resolution mass spectrometry are becoming increasingly important for identifying new and emerging contaminants that are not routinely monitored. nih.govmdpi.commdpi.comchemrxiv.org

Suspect Screening:

In suspect screening, a list of potential compounds of interest is created based on, for example, manufacturing information or predicted transformation products. The HRMS data is then searched for the accurate masses of these suspected compounds. Several software workflows, such as Compound Discoverer, enviMass, and FluoroMatch, have been developed to facilitate this process for PFAS. rsc.org These workflows aid in the tentative identification of compounds, which can then be confirmed using reference standards if available. rsc.orgd-nb.infonsf.govnih.gov

Non-Targeted Screening:

Non-targeted screening aims to identify all detectable compounds in a sample without any preconceived list. researchgate.net For fluorinated compounds, specific data mining strategies can be employed, such as searching for characteristic mass defects or homologous series (compounds that differ by a repeating unit, such as CF₂). nih.govresearchgate.net This approach is particularly useful for discovering novel transformation products of this compound that may be formed in the environment or through metabolic processes. For example, FTOHs are known to undergo transformation to form other persistent PFAS. nih.govacs.org Non-targeted analysis can help to elucidate these transformation pathways. mdpi.com

The identification of transformation products is a key aspect of understanding the environmental fate and potential risks of emerging contaminants. For instance, studies on other polyfluorinated substances have identified various phase I and phase II metabolites in biological systems. mdpi.com A similar approach could be applied to investigate the transformation of this compound.

Innovative Remediation and Abatement Technologies for 4 Perfluorooctyl 2 Methyl 2 Butanol Contamination

Development of Destructive Physicochemical Treatment Methods for Perfluorinated Alcohols

Physicochemical treatments aim to break down the highly stable molecular structure of perfluorinated alcohols, particularly by cleaving the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry.

Advanced Oxidation Processes (AOPs) for Carbon-Fluorine Bond Cleavage

Advanced Oxidation Processes (AOPs) are a class of technologies that generate highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and mineralize persistent organic pollutants. For perfluorinated alcohols, the goal of AOPs is to initiate a chain of reactions that ultimately breaks the C-F bonds. Common AOPs include ozonation, Fenton-based reactions, and photocatalysis. researchgate.net The efficacy of these methods relies on producing radicals with sufficient energy to overcome the high bond dissociation energy of the C-F bond. acs.org

Research into the photolysis of 8:2 fluorotelomer alcohol (a structurally related compound) demonstrates that hydroxyl radicals are the primary degradation agent. nih.govoup.com This indirect photolysis pathway shows that AOPs can successfully initiate the breakdown of these challenging compounds, eventually leading to the formation of more readily degradable intermediates and, ultimately, mineralization. nih.gov

Electrochemical and Photolytic Degradation Strategies

Electrochemical oxidation (EO) is a promising technology that uses an electrical current to oxidize pollutants directly at the anode surface or indirectly via electrochemically generated radicals. epa.govyoutube.com For PFAS, "non-active" anodes like boron-doped diamond (BDD) are particularly effective because they favor the direct electron transfer from the PFAS molecule and the production of powerful hydroxyl radicals. epa.govnih.gov Studies on perfluorooctanoate (PFOA) have shown that EO can achieve over 99% degradation by initiating decomposition at the carboxyl group, followed by a "CF2 unzipping cycle". researchgate.net This mechanism suggests a potential pathway for the degradation of perfluorinated alcohols following their initial oxidation.

Photolytic degradation, often enhanced by a catalyst or other reagents, uses light energy to break down contaminants. Aqueous photolysis of 8:2 fluorotelomer alcohol in the presence of hydrogen peroxide (which generates hydroxyl radicals upon UV exposure) has been shown to be an effective degradation pathway. nih.govoup.com The half-life of the FTOH in these systems can be as short as 0.83 hours. nih.gov The process involves the transformation of the alcohol to an aldehyde and then to a carboxylic acid, which can be further broken down into shorter-chain perfluorinated acids like PFOA. nih.govoup.com

Table 1: Photodegradation Half-life of 8:2 Fluorotelomer Alcohol (8:2 FTOH) in Various Aqueous Systems

This interactive table summarizes the half-life of 8:2 FTOH under different photolytic conditions, illustrating the influence of hydroxyl radical generation.

| Condition | Half-life (hours) | Primary Degradation Agent |

|---|---|---|

| 10 mM Hydrogen Peroxide (H₂O₂) | 0.83 ± 0.20 | Hydroxyl Radical (•OH) |

| 100 µM Hydrogen Peroxide (H₂O₂) | 38.0 ± 6.0 | Hydroxyl Radical (•OH) |

| Lake Ontario Water | 93.2 ± 10.0 | Hydroxyl Radical (•OH) |

| Synthetic Field Water (Nitrate promoted) | 30.5 ± 8.0 | Hydroxyl Radical (•OH) |

| Synthetic Field Water (DOC inhibited) | 163.1 ± 3.0 | Hydroxyl Radical (•OH) |

Thermal and Plasma-Based Abatement Technologies

High-temperature methods are among the most effective for complete destruction of PFAS. Thermal and plasma-based technologies operate by providing enough energy to sever all organic bonds, including the C-F bond.

Supercritical Water Oxidation (SCWO) is a thermal process that treats waste in water above its critical point (374°C and 218 atm). enviro.wikiwikipedia.org Under these conditions, organic compounds and oxygen become highly soluble, leading to rapid and complete oxidation. nih.gov SCWO has demonstrated greater than 99.9% destruction efficiency for a wide range of PFAS in matrices like aqueous film-forming foams (AFFF). wikipedia.orgacs.org The process mineralizes PFAS, converting them to water, carbon dioxide, and inorganic fluoride (B91410) salts. nih.govacs.org

Plasma-based technologies use an ionized gas (plasma) to create a highly reactive environment at extreme temperatures. Thermal plasma torches can achieve very high destruction and removal efficiencies (>90%) for perfluorocompounds. nih.gov The effectiveness is influenced by factors like plasma power and gas flow rate. nih.gov Non-thermal plasma, sometimes combined with catalysts, has also shown promise, achieving 100% conversion for some fluorinated compounds.

Bioremediation and Phytoremediation Innovations for Fluoroalcohol-Contaminated Sites

Biological approaches offer a more sustainable and potentially lower-cost alternative to physicochemical methods, leveraging natural processes to sequester or degrade contaminants.

Engineering Microbial Consortia for Enhanced Biodegradation

While the C-F bond makes perfluorinated compounds resistant to microbial attack, research has shown that certain microorganisms can biodegrade fluorotelomer alcohols. utoronto.ca The process often involves the oxidation of the alcohol functional group, leading to the formation of intermediate products that can be further metabolized. utoronto.canih.govacs.org Studies on 8:2 FTOH in mixed microbial cultures have demonstrated its biotransformation into various fluorotelomer acids and ultimately shorter-chain PFCAs like PFOA. utoronto.ca

To enhance these natural processes, researchers are engineering microbial consortia. This involves either enriching natural microbial communities from contaminated sites ("top-down") or assembling defined cultures of specialized microbes ("bottom-up"). The goal is to create a synergistic community where different species perform complementary metabolic functions to achieve complete degradation. Studies have shown that alkane-degrading bacteria can transform FTOHs, and the efficiency can be improved by adding co-substrates that induce the necessary enzymes. nih.govtamu.edu For example, the presence of formate (B1220265) or lactate (B86563) can significantly alter the degradation pathways and products for certain Pseudomonas species. nih.gov

Table 2: Microbial Biotransformation of 6:2 Fluorotelomer Alcohol (6:2 FTOH)

This interactive table outlines the biotransformation capabilities of different microbial species and the influence of various physiological conditions.

| Microbial Strain | Condition/Inducer | Key Transformation Products |

|---|---|---|

| Pseudomonas fluorescens DSM 8341 | With Formate | Perfluorobutanoic acid (PFBA) |

| Pseudomonas oleovorans | With Dicyclopropylketone or Formate | Perfluoropentanoic acid (PFPeA) |

| Pseudomonas butanovora | With Lactate | Diverse metabolites |

| Mycobacterium vaccae JOB5 | No inducer needed | Various metabolites |

Data sourced from Liu et al., 2014. nih.gov

Plant-Mediated Sequestration and Transformation Research

Phytoremediation is an emerging green technology that uses plants to remove, contain, or degrade environmental contaminants. nih.govtauw.com For PFAS, the primary mechanisms of interest are phytoextraction (uptake and accumulation in plant tissues) and rhizodegradation (breakdown by microbes in the root zone). researchgate.netbattelle.org

Research has demonstrated that various plants, including hemp, can take up PFAS from contaminated soil. nih.govnih.gov The efficiency of uptake is influenced by the specific PFAS compound, with shorter-chain carboxylic acids generally showing greater bioconcentration in plant shoots than longer-chain sulfonic acids. nih.gov While plants may not significantly degrade PFAS within their tissues, phytoextraction serves to remove the contaminant mass from the soil. tauw.com The harvested plant biomass must then be treated, for example by hydrothermal liquefaction, to destroy the accumulated PFAS. nih.gov

The plant's root system (rhizosphere) is a critical zone for remediation, as it supports a diverse microbial community that can contribute to the degradation of pollutants. battelle.org Future research may focus on endophyte-assisted phytoremediation, using microorganisms that live within plant tissues to enhance both the uptake and transformation of compounds like 4-(Perfluorooctyl)-2-methyl-2-butanol. researchgate.net

Life Cycle Assessment and Sustainability Evaluation of Remediation Technologies

Selecting an appropriate remediation technology involves balancing effectiveness with broader environmental, economic, and social impacts. researchgate.net Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or service throughout its entire life cycle, from raw material acquisition to final disposal. mdpi.comlife-source.se

For PFAS remediation, an LCA approach helps in making more sustainable decisions by quantifying the environmental footprint associated with different treatment options. mdpi.com However, the application of LCA to PFAS remediation is still an emerging field with significant variations in methodologies, which can make direct comparisons between studies challenging. mdpi.com

LCA Framework and Key Considerations An LCA study, following ISO 14040 and 14044 standards, involves four main phases: goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and interpretation. mdpi.comlife-source.se Key considerations in LCAs for PFAS remediation include:

System Boundaries: Defining which life cycle stages are included in the assessment is crucial. This can range from the production of remedial agents (like activated carbon) and energy consumption during operation to the transportation and disposal of waste materials. mdpi.com

Functional Unit: The basis for comparison must be clearly defined, for example, the remediation of one cubic meter of contaminated groundwater to a specific PFAS concentration target. life-source.se

Impact Categories: LCAs assess a range of potential environmental impacts, including global warming potential (GWP), acidification, eutrophication, and human toxicity. researchgate.net

Findings from LCA Studies on PFAS Remediation Most LCA studies to date have focused on ex situ water treatment technologies, as these are more established than in situ methods.

Energy and Resource Consumption: The manufacturing of remedial materials (e.g., IX resins) and the electricity consumed during operation are often major contributors to the environmental footprint of a remediation project. acs.org Thermal treatments, while effective at destroying PFAS, face sustainability challenges due to high energy demands. mdpi.com

The table below presents a summary of findings from life cycle assessments of common PFAS remediation technologies.

| Technology | Key LCA Findings | Major Environmental Impact Drivers | Data Source(s) |

| Ion Exchange (IX) + Disposal/Destruction | The environmental impact is highly dependent on the end-of-life management of the spent resin. acs.org | Electricity for operation, manufacturing of resins, disposal method (e.g., incineration vs. electrochemical oxidation). acs.org | acs.org |

| Granular Activated Carbon (GAC) | Overall impact is influenced by the raw material of the carbon and the energy source used for reactivation/regeneration. | Energy consumption for pumping and regeneration, transportation of GAC. | mdpi.comwaterrf.org |

| High-Pressure Membranes (e.g., Reverse Osmosis) | Can be energy-intensive due to high pressure requirements. Management of the PFAS-concentrated brine is a key challenge. | Electricity consumption, membrane manufacturing, concentrate disposal. | waterrf.org |

Q & A

Q. How to design a longitudinal study tracking the compound’s bioaccumulation in food webs?

- Methodological Answer : Select trophic levels (e.g., algae → invertebrates → fish) and employ stable isotope analysis (δ¹⁵N) to quantify biomagnification factors. Use passive samplers (e.g., polyethylene devices) in water columns to correlate environmental concentrations with tissue burdens. Model bioaccumulation using fugacity-based approaches .

Q. What controls are critical when assessing the compound’s photolytic degradation in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.